5-Amino-3,3-dimethylcyclohexan-1-one
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Overview
Description
5-Amino-3,3-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H15NO It is a derivative of cyclohexanone, featuring an amino group and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclohexanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and precise control of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Amino-3,3-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: This compound shares a similar cyclohexane structure but differs in the position and type of functional groups.
5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one: Another compound with an amino group, but with a different core structure and additional nitro groups.
Uniqueness
5-Amino-3,3-dimethylcyclohexan-1-one is unique due to its specific arrangement of functional groups and its chemical reactivity. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
5-amino-3,3-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)4-6(9)3-7(10)5-8/h6H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHMTSIKIVKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(=O)C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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